molecular formula C22H23N3O B2967463 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 877284-02-1

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B2967463
CAS RN: 877284-02-1
M. Wt: 345.446
InChI Key: HDESOYKAJYMBGM-UHFFFAOYSA-N
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Description

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as BIP, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, especially in the field of cancer research.

Scientific Research Applications

Electrochemical Properties

Studies on similar compounds, such as alkyl imidazolyl sulfoxides and sulfides, have explored their polarographic behaviors, revealing insights into their electrochemical properties and potential applications in electrochemical sensors or redox processes (Johansson & Wendsjö, 1983).

Synthesis Methodologies

Research has been conducted on the novel synthesis of imidazole and pyridine derivatives, offering methods that could be relevant for synthesizing compounds with similar structures. These methodologies could be valuable in the development of new materials or pharmaceuticals (Katritzky, Qiu, He, & Yang, 2000).

Coordination in Metal-Organic Frameworks

Research on cadmium(II) MOFs based on imidazolyl ligands indicates potential applications in gas storage, separation technologies, or catalysis due to their unique structural properties (Li, Guo, Weng, & Lin, 2012).

Pharmaceutical Applications

The synthesis and biological evaluation of imidazole derivatives have been explored for their potential in treating various diseases. Studies on compounds with benzimidazole structures, for example, have assessed their anticancer (Rashid, 2020) and hypoglycemic activities (Oguchi et al., 2000), suggesting potential therapeutic uses.

properties

IUPAC Name

1-(3-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)17-12-21(26)24(14-17)18-8-6-7-16(3)11-18/h4-11,17H,1,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESOYKAJYMBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

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